molecular formula C7H12 B075776 4-Methyl-1,4-hexadiene CAS No. 1116-90-1

4-Methyl-1,4-hexadiene

Cat. No. B075776
CAS RN: 1116-90-1
M. Wt: 96.17 g/mol
InChI Key: JBVMSEMQJGGOFR-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,4-hexadiene is a chemical compound that is commonly used in scientific research. This compound is a diene, which means that it contains two double bonds in its chemical structure. It is a colorless liquid that has a faint odor and is highly flammable. In

Mechanism Of Action

The mechanism of action of 4-Methyl-1,4-hexadiene is not well understood. However, it is believed to act as a diene in Diels-Alder reactions, which involves the formation of a cyclic compound through the reaction of a diene and a dienophile. It is also believed to act as a monomer in the synthesis of polyolefins, which involves the polymerization of olefins.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Methyl-1,4-hexadiene. However, it is known to be highly flammable and can cause skin irritation and respiratory irritation upon contact.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methyl-1,4-hexadiene in lab experiments is its versatility in organic chemistry and polymer chemistry research. It is also readily available and relatively inexpensive. However, one limitation is its highly flammable nature, which requires careful handling and storage.

Future Directions

There are several future directions for research involving 4-Methyl-1,4-hexadiene. One area of interest is the development of new catalysts for the synthesis of this compound. Another area of interest is the synthesis of new organic compounds using 4-Methyl-1,4-hexadiene as a starting material. Additionally, there is potential for the use of 4-Methyl-1,4-hexadiene in the development of new materials, such as polymers with unique properties.

Synthesis Methods

4-Methyl-1,4-hexadiene can be synthesized using a variety of methods. One common method is through the reaction of 4-methyl-1,3-pentadiene with ethylene gas. This reaction is catalyzed by a palladium catalyst and occurs under high pressure and high temperature conditions. Another method involves the reaction of 4-methyl-1,3-pentadiene with acetylene gas. This reaction is catalyzed by a nickel catalyst and occurs under high pressure and high temperature conditions as well.

Scientific Research Applications

4-Methyl-1,4-hexadiene has a wide range of scientific research applications. It is commonly used in organic chemistry research as a diene in Diels-Alder reactions. It is also used in polymer chemistry research as a monomer in the synthesis of polyolefins. Additionally, it is used in the synthesis of a variety of other organic compounds, including pharmaceuticals and agrochemicals.

properties

CAS RN

1116-90-1

Product Name

4-Methyl-1,4-hexadiene

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

(4E)-4-methylhexa-1,4-diene

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5+

InChI Key

JBVMSEMQJGGOFR-FNORWQNLSA-N

Isomeric SMILES

C/C=C(\C)/CC=C

SMILES

CC=C(C)CC=C

Canonical SMILES

CC=C(C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.